(S)-2-Aminohept-6-enoic acid basic properties
(S)-2-Aminohept-6-enoic acid basic properties
An In-depth Technical Guide to the Core Properties of (S)-2-Aminohept-6-enoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-2-Aminohept-6-enoic acid is a non-proteinogenic amino acid, a class of molecules with diverse and significant biological roles.[1][2][3][4] This technical guide provides a summary of its fundamental chemical and physical properties, outlines generalized experimental protocols for its synthesis and analysis, and discusses its potential, though currently uncharacterized, role in biological systems. Due to the limited publicly available data for this specific compound, information from related molecules and general methodologies are presented to guide researchers in their investigations.
Chemical and Physical Properties
(S)-2-Aminohept-6-enoic acid, also known as (S)-2-amino-6-heptenoic acid, is a chiral molecule with the molecular formula C7H13NO2.[5][6][7] Its structure features a seven-carbon chain with a carboxylic acid, an amine group at the alpha-position, and a terminal alkene.
Table 1: Basic Identifiers and Computed Properties of (S)-2-Aminohept-6-enoic acid
| Property | Value | Source |
| IUPAC Name | (2S)-2-aminohept-6-enoic acid | --- |
| Synonyms | (S)-2-amino-6-heptenoic acid | [5][6] |
| CAS Number | 166734-64-1 | [5][6][7] |
| Molecular Formula | C7H13NO2 | [5][6][7] |
| Molecular Weight | 143.18 g/mol | [6][7] |
Table 2: Experimental and Estimated Physical Properties
| Property | Value | Notes |
| Melting Point | Data not available | The related compound, (S)-2-Amino-2-methylhept-6-enoic acid, has a melting point of >200 °C. |
| Boiling Point | Data not available | The related compound, (S)-2-Amino-2-methylhept-6-enoic acid, has a boiling point of 272.4 ± 33.0 °C. |
| Solubility | Soluble in water and methanol.[8] | As a hydrochloride salt. |
| pKa | Data not available | Expected to have pKa values typical for amino acids (around 2 for the carboxylic acid and 9-10 for the amino group). |
Experimental Protocols
Synthesis
The synthesis of chiral non-proteinogenic amino acids often involves stereoselective methods. A potential synthetic route for (S)-2-Aminohept-6-enoic acid could be adapted from methods used for other unsaturated amino acids, potentially involving asymmetric synthesis or resolution of a racemic mixture. One common approach involves the use of chiral auxiliaries to direct the stereoselective alkylation of a glycine enolate equivalent with a suitable haloalkene.
Generalized Synthesis Workflow:
Caption: Generalized workflow for the asymmetric synthesis of (S)-2-Aminohept-6-enoic acid.
Purification
Purification of amino acids can be achieved through various chromatographic techniques. Given the polar nature of the amino acid, ion-exchange chromatography is a suitable method.
Generalized Purification Protocol:
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Column Preparation: A cation-exchange resin is packed into a chromatography column and equilibrated with a low pH buffer (e.g., 0.2 M sodium citrate buffer, pH 3.0).
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Sample Loading: The crude amino acid solution is adjusted to a similar pH and loaded onto the column.
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Washing: The column is washed with the equilibration buffer to remove unbound impurities.
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Elution: The bound amino acid is eluted using a buffer with a higher pH or a salt gradient (e.g., a linear gradient of 0.2 M to 1.0 M sodium citrate buffer).
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Fraction Collection and Analysis: Fractions are collected and analyzed for the presence of the desired amino acid using a suitable method, such as ninhydrin staining or HPLC.
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Desalting: Fractions containing the purified amino acid are pooled and desalted using a desalting column or by dialysis.
Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: Expected signals would include a triplet for the terminal vinyl proton, multiplets for the other vinyl protons and the aliphatic chain, and a characteristic multiplet for the alpha-proton adjacent to the amino and carboxyl groups.
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¹³C NMR: Expected signals would include peaks for the carboxylic carbon, the two vinyl carbons, and the aliphatic carbons.
Mass Spectrometry (MS):
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Electrospray ionization (ESI) is a suitable method for the analysis of amino acids. The mass spectrum would be expected to show a prominent peak for the protonated molecule [M+H]⁺. Fragmentation patterns can provide further structural information.[9]
Biological Activity and Signaling
As a non-proteinogenic amino acid, (S)-2-Aminohept-6-enoic acid is not incorporated into proteins during translation.[1] However, such amino acids can have significant biological roles, including acting as signaling molecules, metabolic intermediates, or defense compounds in various organisms.[1][2][3][4] For instance, some non-proteinogenic amino acids function as neurotransmitters or are involved in plant defense mechanisms.[1][2]
The biological role of (S)-2-Aminohept-6-enoic acid has not been specifically elucidated in the available literature. Research into the biological activities of unsaturated amino acids has shown that they can act as inhibitors of microbial growth.[10] Given its structure, it is plausible that (S)-2-Aminohept-6-enoic acid could be an intermediate in metabolic pathways or act as an antagonist to proteinogenic amino acids.
Logical Workflow for Investigating Biological Activity:
Caption: A logical workflow for the characterization of the biological activity of a novel amino acid.
Conclusion
(S)-2-Aminohept-6-enoic acid is a chiral, unsaturated non-proteinogenic amino acid with potential for interesting biological activities. While specific experimental data for this compound is scarce, this guide provides a framework for its study based on established methodologies for similar molecules. Further research is warranted to fully characterize its physical, chemical, and biological properties, which could open avenues for its application in drug development and other scientific fields.
References
- 1. cultivatorphytolab.com [cultivatorphytolab.com]
- 2. Frontiers | Non-proteinogenic amino acids mitigate oxidative stress and enhance the resistance of common bean plants against Sclerotinia sclerotiorum [frontiersin.org]
- 3. Frontiers | Editorial: Physiological Aspects of Non-proteinogenic Amino Acids in Plants [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. (S)-2-Amino-6-heptenoic acid 95% | CAS: 166734-64-1 | AChemBlock [achemblock.com]
- 6. chemuniverse.com [chemuniverse.com]
- 7. molecularinfo.com [molecularinfo.com]
- 8. usbio.net [usbio.net]
- 9. Amino acids [medizin.uni-muenster.de]
- 10. UNSATURATED AMINO ACIDS V.: Microbiological Properties of Some Halogenated Olefinic Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
